molecular formula C19H18O4 B5918958 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one

7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one

Cat. No.: B5918958
M. Wt: 310.3 g/mol
InChI Key: XPKQXCWPFBEWGB-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one typically involves the condensation of appropriate phenolic and chromenone precursors under controlled conditions. A common synthetic route might include:

    Starting Materials: 4-propylphenol, 2-methylchromen-4-one, and suitable catalysts.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100-150°C).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalyst Optimization: Using more efficient catalysts to increase reaction rates.

    Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer or neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Modulation: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-methyl-3-phenoxy-chromen-4-one: Lacks the propyl group, which might affect its biological activity.

    7-Hydroxy-2-methyl-3-(4-methyl-phenoxy)-chromen-4-one: Contains a methyl group instead of a propyl group, leading to different chemical properties.

Uniqueness

The presence of the propyl group in 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one might confer unique properties, such as increased lipophilicity or altered biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

7-hydroxy-2-methyl-3-(4-propylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-4-13-5-8-15(9-6-13)23-19-12(2)22-17-11-14(20)7-10-16(17)18(19)21/h5-11,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQXCWPFBEWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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